2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Dendritic Polyamide Synthesis
Dendritic polyamides with a high degree of branching and narrow polydispersity were synthesized using a one-pot procedure. This involved the activation of carboxyl groups followed by condensation with an aminodicarboxylic acid. The process showcases the utility of N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide in creating highly structured polymers with potential applications in materials science and engineering (Yamakawa, Ueda, Takeuchi, & Asai, 1999).
Pharmaceutical Applications
Novel thiophene derivatives synthesized from N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide have shown antiarrhythmic, serotonin antagonist, and antianxiety activities. This research opens up potential applications in developing new therapeutic agents for treating various conditions related to heart rhythm abnormalities, mental health, and anxiety (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Antimicrobial and Anticancer Activities
Research on biologically active, fused heterocyclic derivatives synthesized from 2-aminothiophene-3-carboxamide has explored their in vitro antimicrobial activity against bacteria. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005). Additionally, thiophene derivatives have been evaluated for their antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects, showing potential as tubulin inhibitors with applications in cancer therapy (Romagnoli et al., 2006).
Chemical Synthesis and Biological Evaluation
The compound's utility in chemical synthesis has been demonstrated in the preparation of thienopyridines and thienopyrimidines, showcasing its versatility in creating various heterocyclic compounds with potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003). Furthermore, novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized, characterized, and evaluated for their anticancer activities, indicating the role of N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide in developing new therapeutic agents (Mabkhot et al., 2017).
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
Mechanism of Action
Mode of Action
Based on its structural similarity to other biphenyl derivatives, it may interact with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ conformation and function .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to other biphenyl derivatives, it might be involved in the degradation of biphenyls and β-aryl ethers . The specific pathways and downstream effects of this compound remain to be elucidated .
Pharmacokinetics
Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biphenyl derivatives, it may have potential as a pd-1/pd-l1 inhibitor, which could have implications in cancer immunotherapy . Additionally, it may induce DNA double-stranded breaks and genomic instability, which could have important anticancer therapeutic implications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its absorption, distribution, metabolism, and excretion
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(18(13)20(25)22-3)23-19(24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZBPSRINPONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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